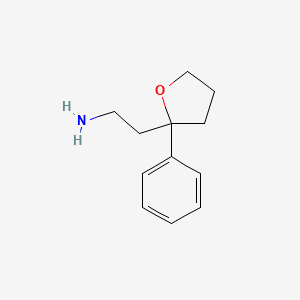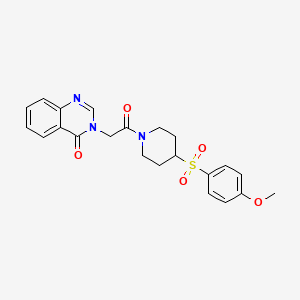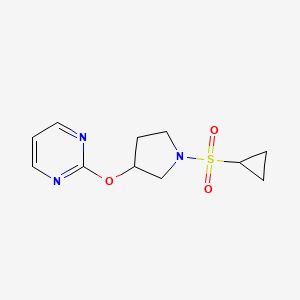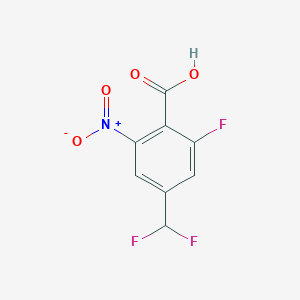
2-(2-Phenyloxolan-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Phenyloxolan-2-yl)ethanamine” is an organic compound with the CAS Number: 2580243-39-4 . It has a molecular weight of 191.27 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of “this compound” is 2-(2-phenyltetrahydrofuran-2-yl)ethan-1-amine . The InChI code is 1S/C12H17NO/c13-9-8-12(7-4-10-14-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 191.27 .Applications De Recherche Scientifique
Synthesis of Star Polymers
Research by Miura and Yoshida (2002) focuses on the synthesis of functional alkoxyamines and their application to synthesize well-defined star polymers. This involves the preparation of EMPO-based alkoxyamines and their use in bulk polymerization of styrene, leading to the formation of three-arm star polymers with low dispersity indices, demonstrating a novel approach to polymer architecture design Miura & Yoshida, 2002.
Antimicrobial and Antifungal Activity
Pejchal, Pejchalová, and Růžičková (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, demonstrating antibacterial and antifungal activities comparable to or slightly better than standard medicines. This highlights the potential of such compounds in developing new antimicrobial agents Pejchal et al., 2015.
Chiral Ligands and Metal Complexes
The synthesis and characterization of chiral, conformationally mobile tripodal ligands and their complexes with ZnII and CuII salts are discussed by Canary et al. (1998). These complexes possess an electrophilic coordination site and demonstrate significant chiroptical properties, which could be relevant in asymmetric catalysis and the development of chiral materials Canary et al., 1998.
Novel Synthetic Routes for Key Intermediates
Luo, Chen, Zhang, and Huang (2008) developed a novel synthetic route for producing 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate for Silodosin, showcasing an economical and convenient method for obtaining this compound. This work emphasizes the importance of innovative synthetic strategies in pharmaceutical manufacturing Luo et al., 2008.
Coordination Chemistry for Material Science
Canpolat and Kaya (2005) synthesized new vic-dioxime complexes that form mononuclear complexes with various metals, proposing octahedral, square planar, and tetrahedral geometries for these complexes. The structural variety and potential applications in catalysis, magnetic materials, and sensors highlight the versatility of coordination chemistry in material science Canpolat & Kaya, 2005.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-phenyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-8-12(7-4-10-14-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHGHUQHIAVGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CCN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)




![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)
![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)
![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)
![N-(3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)propionamide](/img/structure/B2994078.png)

![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)